molecular formula C13H17NO B13260840 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one

Cat. No.: B13260840
M. Wt: 203.28 g/mol
InChI Key: ZFLOPJKIDZBHPK-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is characterized by a cyclohexanone ring substituted with a phenyl group that bears an aminomethyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-bromobenzylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: Cyclohexanone is reacted with 4-bromobenzylamine in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexanone ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-[4-(aminomethyl)phenyl]cyclohexan-1-one

InChI

InChI=1S/C13H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-9,14H2

InChI Key

ZFLOPJKIDZBHPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)CN

Origin of Product

United States

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